1-(4-Chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and dimethylamine.
Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a reducing agent such as sodium borohydride.
Formation of Ethanone: The intermediate product is then oxidized to form the ethanone structure.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(methylamino)ethanone: Similar structure but with a methylamino group instead of a dimethylamino group.
1-(4-Bromophenyl)-2-(dimethylamino)ethanone: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
1-(4-Chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2970-49-2 |
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Molecular Formula |
C10H13Cl2NO |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-12(2)7-10(13)8-3-5-9(11)6-4-8;/h3-6H,7H2,1-2H3;1H |
InChI Key |
JXFSRSPGUCFJED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)C1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
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